7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione
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Overview
Description
7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione is a complex organic compound belonging to the class of heterocyclic compounds This compound features a unique structure that includes a diazino-pyrimidine core, a fluorophenyl group, and a pyridinylmethylsulfanyl moiety
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
The compound exerts its action by inhibiting protein kinases . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the protein kinase pathways . By inhibiting protein kinases, it disrupts the signaling processes that regulate cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Similar pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects .
Result of Action
The inhibition of protein kinases by this compound leads to changes in cell growth, differentiation, migration, and metabolism . This can result in the suppression of cancer cell growth and proliferation .
Preparation Methods
The synthesis of 7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione involves multiple steps, typically starting with the preparation of the diazino-pyrimidine core. The synthetic route often includes the following steps:
Formation of the Diazino-Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: This is achieved through a substitution reaction using a fluorinated aromatic compound.
Attachment of the Pyridinylmethylsulfanyl Moiety: This step involves the reaction of the intermediate compound with a pyridinylmethylsulfanyl reagent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Biological Research: The compound is used in biological studies to understand its effects on cellular processes and its potential as a tool for studying cell cycle regulation.
Pharmacology: Research in pharmacology explores the compound’s interactions with various biological targets and its potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules, which can be used in various industrial applications.
Comparison with Similar Compounds
Similar compounds to 7-(2-fluorophenyl)-1,3-dimethyl-5-{[(pyridin-2-yl)methyl]sulfanyl}-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione include:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their CDK2 inhibitory activity.
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds are known for their PARP-1 inhibitory activity and have shown potential as antitumor agents.
Phenylpyridines: These compounds contain a benzene ring linked to a pyridine ring and are studied for their various biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
Properties
IUPAC Name |
7-(2-fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O2S/c1-25-17-15(19(27)26(2)20(25)28)18(29-11-12-7-5-6-10-22-12)24-16(23-17)13-8-3-4-9-14(13)21/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKJNAXGYJDHKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=CC=C3F)SCC4=CC=CC=N4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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